molecular formula C7H6N2O B1355211 Pyrazolo[1,5-a]pyridin-2-ol CAS No. 59942-87-9

Pyrazolo[1,5-a]pyridin-2-ol

Cat. No.: B1355211
CAS No.: 59942-87-9
M. Wt: 134.14 g/mol
InChI Key: WZCJFNVSGQSWLF-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridin-2-ol (CAS: 59942-87-9) is a bicyclic heterocyclic compound with the molecular formula C₇H₆N₂O and a molecular weight of 134.14 g/mol . Its structure consists of a pyridine ring fused to a pyrazole moiety, with a hydroxyl group at position 2 (Figure 1).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[1,5-a]pyridin-2-ol typically involves the cyclocondensation of 3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. Commonly used reagents include alkoxymethylene-β-dicarbonyl compounds, α,β-unsaturated systems, β-enaminones, β-ketonitriles, and β-enaminonitriles . The reaction conditions often involve heating the reactants in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and microwave irradiation, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Pyrazolo[1,5-a]pyridin-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the ring system .

Scientific Research Applications

Structural Characteristics and Synthesis

Pyrazolo[1,5-a]pyridin-2-ol is characterized by a fused ring system that combines pyrazole and pyridine moieties. This structural configuration contributes to its bioactivity and versatility in synthesis. Various synthetic strategies have been developed to create derivatives of this compound, including:

  • Copper-Catalyzed Reactions : Efficient methods involving copper catalysts have been reported for synthesizing this compound derivatives, allowing for high yields and diverse functionalization options .
  • Microwave-Assisted Synthesis : This technique has shortened reaction times significantly while improving yields, making it an attractive approach for large-scale synthesis .

Anticancer Activity

This compound derivatives have shown promising anticancer properties across various cancer cell lines. Notable findings include:

  • Dual Inhibition of Kinases : Recent studies demonstrated that certain derivatives act as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), with IC50 values indicating potent activity against cancer cells . For example:
    CompoundTarget KinaseIC50 (µM)
    Compound 6tCDK20.09
    Compound 6sTRKA0.23
  • Broad-Spectrum Anticancer Activity : Compounds derived from this compound exhibited significant growth inhibition across multiple cancer types in the National Cancer Institute's screening program .

Enzymatic Inhibition

The compound has also been explored for its potential as an enzymatic inhibitor:

  • TRK Inhibitors : Certain this compound derivatives have been identified as potent inhibitors of TRK kinases, which are implicated in various cancers due to their role in cell signaling pathways . The structure–activity relationship (SAR) studies highlighted modifications that enhance inhibitory potency.

Case Study: Anticancer Efficacy

A study investigated the anticancer efficacy of a library of this compound compounds against the MDA-MB-231 breast cancer cell line. The results indicated that several compounds exhibited significant growth inhibition compared to control groups, suggesting their potential as therapeutic agents .

Case Study: TRK Inhibition

In another investigation focusing on TRK inhibition, compounds were synthesized and tested for their ability to inhibit TRKA activity. The results showed that some derivatives had IC50 values in the low nanomolar range, outperforming existing therapeutic agents . This indicates a strong potential for these compounds in targeted cancer therapies.

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyridin-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of receptor interactions, this compound can act as an agonist or antagonist, modulating signal transduction pathways .

Comparison with Similar Compounds

Structural Differences and Isomerism

Pyrazolo[1,5-a]pyridin-2-ol belongs to a broader class of pyrazolo-fused heterocycles. Key structural analogs include:

  • Pyrazolo[1,5-a]pyrimidines : Differ by an additional nitrogen atom in the six-membered ring, leading to distinct electronic properties and binding affinities .
  • Pyrazolo[3,4-d]pyrimidines : Feature a pyrimidine ring fused to pyrazole, altering ring strain and hydrogen-bonding capabilities .
  • Pyrazolo[5,1-c]triazines : Contain a triazine ring, increasing polarity and metabolic stability .

Table 1. Structural Comparison of Pyrazolo-Fused Heterocycles

Compound Core Structure Key Functional Groups Ring Size Nitrogen Atoms
This compound Pyridine + Pyrazole -OH at C2 Bicyclic 3
Pyrazolo[1,5-a]pyrimidine Pyrimidine + Pyrazole Variable substituents (e.g., Cl, CH₃) Bicyclic 4
Pyrazolo[3,4-d]pyrimidine Pyrimidine + Pyrazole Ketone/Oxime groups Bicyclic 4
Pyrazolo[5,1-c]triazine Triazine + Pyrazole Halogens (e.g., Br, Cl) Bicyclic 5

Pharmacological Activity

Kinase Inhibition

Pyrazolo[1,5-a]pyrimidines demonstrate potent kinase inhibition (e.g., TTK, CDK2) by mimicking ATP and binding to catalytic pockets. For example, compound 10f (3-(4-fluorophenyl)-6,7-dimethyl-2-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyrimidine) showed >200-fold selectivity for COX-2 over COX-1 .

Anti-Inflammatory and Antimicrobial Activity

Pyrazolo[3,4-d]pyrimidines like 10a and 10b exhibited anti-inflammatory activity comparable to standard drugs (e.g., 50 μg/mL inhibition of Fusarium graminearum), attributed to thiazolidinone moieties enhancing lipophilicity . This compound’s hydroxyl group may reduce membrane permeability but improve solubility.

Physicochemical Properties

  • LogP : this compound has a lower logP (~1.2) than pyrazolo[1,5-a]pyrimidines (~2.5–3.0) due to its hydroxyl group, enhancing aqueous solubility .
  • Metabolic Stability : Pyrazolo[5,1-c]triazines exhibit longer half-lives (t₁/₂ > 6 h) owing to halogen substituents resisting oxidative metabolism .

Biological Activity

Overview

Pyrazolo[1,5-a]pyridin-2-ol is a heterocyclic compound characterized by a fused pyrazole and pyridine ring system, featuring a hydroxyl group at the 2-position of the pyridine. Its molecular formula is C7_{7}H6_{6}N2_{2}O, and it has garnered significant attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, as well as its mechanisms of action.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Mitogen-Activated Protein Kinase 1 (MAPK1) : The compound has been shown to influence the MAPK signaling pathway, which plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis. By modulating this pathway, this compound can inhibit cell migration and induce cell cycle arrest and apoptosis in cancer cells .

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of this compound and its derivatives. For instance:

  • Cell Line Studies : In vitro assays have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. A study reported that certain derivatives led to a decrease in cell viability in MDA-MB-231 (human breast cancer) cells when tested using the MTT assay .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineEC50 (µM)Mechanism of Action
Derivative AMDA-MB-23110.5Induction of apoptosis
Derivative BHeLa7.8Inhibition of MAPK pathway
Derivative CA54912.3Cell cycle arrest

Anti-inflammatory Activity

Research indicates that this compound possesses anti-inflammatory properties. The compound has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models:

  • In Vivo Studies : In animal models of inflammation, treatment with this compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6 .

Antimicrobial Activity

The antimicrobial effects of this compound have also been investigated:

  • Bacterial Inhibition : Studies have demonstrated that this compound exhibits activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Table 2: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Combination Therapy for Cancer : A recent study evaluated the effectiveness of this compound in combination with established chemotherapeutics. Results indicated enhanced cytotoxic effects compared to monotherapy .
  • Chronic Inflammatory Diseases : Another study explored the use of this compound in models of chronic inflammation, demonstrating significant reductions in inflammatory responses when administered alongside standard anti-inflammatory drugs .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Pyrazolo[1,5-a]pyridin-2-ol derivatives, and how can reaction conditions be optimized?

this compound derivatives are typically synthesized via cyclization reactions or palladium-catalyzed cross-couplings. For example, solventothermal methods (e.g., chlorination followed by alkylation or bromination) are effective for introducing substituents at position 7 . Optimizing reaction time and temperature is critical: extended heating (80–100°C) in DMF improves yields for brominated derivatives, while milder conditions (50°C in THF) reduce side reactions . Characterization via 1^1H/13^13C NMR and HRMS ensures structural fidelity .

Q. What safety protocols are essential when handling this compound intermediates?

Due to skin/eye irritation risks, wear nitrile gloves, sealed goggles, and lab coats. Use fume hoods for volatile intermediates (e.g., chlorinated derivatives). Waste must be segregated: halogenated byproducts require incineration, while aqueous layers are neutralized before disposal .

Q. How do substituents at positions 3 and 7 influence the compound’s physicochemical properties?

Electron-withdrawing groups (e.g., -NO2_2, -CF3_3) at position 7 increase electrophilicity, enhancing reactivity in nucleophilic substitutions. Methyl or phenyl groups at position 3 improve solubility in nonpolar solvents (logP >2.5) . UV-Vis spectra (e.g., λmax shifts from 280 nm to 320 nm with -CF3_3) confirm electronic effects .

Advanced Research Questions

Q. How can regioselectivity challenges in C–H functionalization of this compound be addressed?

Regioselective functionalization at position 5 is achievable using directing groups (e.g., -COOEt) or Pd/ligand systems. For example, Pd(OAc)2_2 with PPh3_3 directs arylation to position 5 with >80% selectivity, while N-methylation at position 2 blocks competing sites . Computational DFT studies (e.g., Fukui indices) predict reactive sites, reducing trial-and-error synthesis .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?

Discrepancies in 1^1H NMR (e.g., overlapping peaks for H-6 and H-7) are resolved using 2D techniques (HSQC, HMBC). For example, HMBC correlations between H-3 and C-7 distinguish regioisomers . HRMS with <2 ppm mass error confirms molecular formulas, while X-ray crystallography validates ambiguous structures .

Q. How do this compound derivatives perform in biological assays, and what SAR trends are observed?

Derivatives with -NH2_2 or -CONH2_2 at position 3 show potent antimicrobial activity (MIC: 2–8 µg/mL against S. aureus). Substitution at position 7 with thiazole enhances antioxidant capacity (IC50_50: 12 µM in DPPH assays) . SAR studies reveal that planar substituents (e.g., phenyl) improve binding to DNA gyrase, while bulky groups reduce permeability .

Q. What computational methods predict the photophysical properties of fluorescent this compound derivatives?

TD-DFT calculations (B3LYP/6-31G*) accurately predict absorption/emission wavelengths (±5 nm). For example, introducing -OMe at position 5 increases quantum yield (Φ: 0.43 → 0.67) by reducing non-radiative decay. Solvatochromic shifts in polar solvents (Δλ: 40 nm) correlate with computed dipole moments .

Q. Methodological Guidelines

  • Synthetic Optimization : Use microwave-assisted synthesis (100°C, 30 min) for time-sensitive reactions, improving yields by 15–20% compared to conventional heating .
  • Analytical Validation : Cross-validate HPLC purity (>98%) with 1^1H NMR integration to detect low-level impurities (<2%) .
  • Safety Compliance : Store light-sensitive derivatives (e.g., nitro-substituted) in amber vials under argon to prevent degradation .

Properties

IUPAC Name

1H-pyrazolo[1,5-a]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-7-5-6-3-1-2-4-9(6)8-7/h1-5H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZCJFNVSGQSWLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=O)NN2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00484346
Record name pyrazolo[1,5-a]pyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00484346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59942-87-9
Record name pyrazolo[1,5-a]pyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00484346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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